L-Threonine-13C

Description

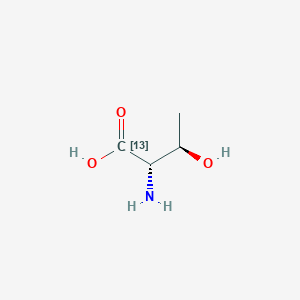

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KOYMSRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584435 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-08-6 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment Methodologies for L Threonine 13c

Biosynthetic Production Strategies for L-Threonine-¹³C

Biosynthetic methods leverage the natural metabolic pathways of microorganisms to produce L-Threonine from ¹³C-labeled precursors. These strategies are often favored for their cost-effectiveness and ability to produce uniformly or specifically labeled compounds.

In Vitro Enzymatic Synthesis Pathways

In vitro enzymatic synthesis, also known as cell-free synthesis, offers a highly controlled environment for the production of L-Threonine-¹³C. This method utilizes the specific enzymes of the L-threonine biosynthesis pathway outside of a living cell. ckisotopes.comnih.govnih.gov The core pathway starts from L-aspartate and involves a series of five enzymatic reactions. researchgate.netcreative-proteomics.com

The key enzymes in the L-threonine biosynthesis pathway are:

Aspartate kinase (AK) : Catalyzes the initial phosphorylation of L-aspartate. creative-proteomics.commdpi.com

Aspartate semialdehyde dehydrogenase (ASD) : Converts aspartyl-phosphate to aspartate semialdehyde. creative-proteomics.commdpi.com

Homoserine dehydrogenase (HDH) : Reduces aspartate semialdehyde to homoserine. creative-proteomics.commdpi.com

Homoserine kinase (HK) : Phosphorylates homoserine. creative-proteomics.commdpi.com

Threonine synthase (TS) : Catalyzes the final step, converting phosphohomoserine to L-threonine. creative-proteomics.commdpi.com

One of the significant advantages of in vitro systems is the circumvention of cellular regulation mechanisms, such as feedback inhibition, where high concentrations of L-threonine would normally inhibit the activity of enzymes like aspartate kinase and homoserine dehydrogenase. mdpi.comacs.org Furthermore, cell-free systems prevent the problem of isotope scrambling, where the ¹³C label is unintentionally incorporated into other molecules. nih.gov Researchers have successfully used optimized E. coli cell-free systems to produce milligrams of L-Threonine for NMR studies. nih.govresearchgate.net The use of DNA scaffolds to co-localize the pathway enzymes has been shown to increase the efficiency of the enzymatic cascade in vitro. nih.govasm.org

| Enzyme | Gene (E. coli) | Reaction | Regulation |

|---|---|---|---|

| Aspartate kinase (AK) | thrA, lysC, metL | L-Aspartate → L-Aspartyl-phosphate | Feedback inhibition by L-threonine and L-lysine |

| Aspartate semialdehyde dehydrogenase (ASD) | asd | L-Aspartyl-phosphate → L-Aspartate-semialdehyde | Inhibited by L-threonine and L-lysine co-existence |

| Homoserine dehydrogenase (HDH) | hom | L-Aspartate-semialdehyde → L-Homoserine | Feedback inhibition by L-threonine |

| Homoserine kinase (HK) | thrB | L-Homoserine → O-Phospho-L-homoserine | Feedback inhibition by L-threonine |

| Threonine synthase (TS) | thrC | O-Phospho-L-homoserine → L-Threonine | - |

Microbial Fermentation Approaches for ¹³C-Enriched L-Threonine Production

Microbial fermentation is the cornerstone of industrial L-threonine production and is readily adapted for isotopic labeling. medchemexpress.comresearchgate.netmedchemexpress.comchemsrc.com The most commonly used microorganisms are Escherichia coli and Corynebacterium glutamicum, which have been extensively studied and genetically engineered for enhanced amino acid production. mdpi.comembopress.orgfrontiersin.orgdrpress.orgresearchgate.net

Systems metabolic engineering has been instrumental in developing strains that overproduce L-threonine. nih.govnih.gov Key strategies include:

Removing Feedback Inhibition : Mutating key enzymes like aspartokinase I (encoded by thrA) and homoserine kinase (thrB) to be resistant to feedback inhibition by L-threonine. acs.orgembopress.orgnih.gov

Deleting Competing Pathways : Knocking out genes such as lysA (diaminopimelate decarboxylase) and metA (homoserine O-succinyltransferase) to channel metabolic flux from the precursor L-aspartate towards L-threonine instead of L-lysine and L-methionine. embopress.orgnih.gov

Eliminating Degradation Pathways : Deleting genes like tdh (threonine dehydrogenase) to prevent the degradation of the produced L-threonine. embopress.orgnih.gov

Enhancing Precursor Supply : Overexpressing enzymes in the central carbon metabolism, such as phosphoenolpyruvate (B93156) carboxylase, to increase the pool of oxaloacetate, a precursor to L-aspartate. nih.gov

Optimizing Fermentation Conditions : Controlling parameters such as pH, temperature, dissolved oxygen, and the carbon-to-nitrogen ratio in fed-batch cultures to maximize yield. frontiersin.orgresearchgate.net

Using these approaches, engineered E. coli strains have achieved high titers of L-threonine, with yields of up to 0.393 grams per gram of glucose. embopress.orgnih.govnih.gov For ¹³C-enrichment, a ¹³C-labeled carbon source, such as ¹³C-glucose, is supplied in the fermentation medium.

| Microorganism | Key Genetic Modifications for Overproduction | Reported Yield/Titer |

|---|---|---|

| Escherichia coli | Removal of feedback inhibition (thrA, lysC), deletion of competing pathways (lysA, metA), deletion of degradation pathways (tdh, ilvA). embopress.orgnih.govnih.gov | 82.4 g/L L-threonine in fed-batch culture. nih.govnih.gov |

| Corynebacterium glutamicum | Alleviation of feedback inhibition (lysC, hom), overexpression of exporters (e.g., ThrE, RhtC). mdpi.comacs.org | Increased production from 5.8 g/L to 8.0 g/L by overexpressing exporter ThrE. mdpi.com |

Precursor-Based Labeling Techniques (e.g., [2-¹³C] Glycerol (B35011), [1-¹³C] Glucose)

Precursor-based labeling allows for the targeted introduction of ¹³C atoms at specific positions within the L-threonine molecule. This is particularly valuable for NMR studies, where specific labeling patterns can simplify complex spectra. nih.govresearchgate.net

The choice of labeled precursor determines the resulting isotopologue of L-threonine. For instance:

[2-¹³C] Glycerol : Using [2-¹³C] glycerol as the primary carbon source in E. coli cultures leads to specific labeling of the γ-methyl carbon of L-threonine. nih.govresearchgate.net The efficiency of this labeling is reported to be around 32%. nih.gov To prevent the diversion of the ¹³C label into other amino acid pathways, unlabeled amino acids like lysine, methionine, and isoleucine are often added to the growth media. nih.govresearchgate.net

¹³C-Glucose : The use of specifically labeled glucose, such as [1-¹³C] glucose, can also generate specific labeling patterns. Metabolic flux analysis using ¹³C-labeled glucose helps to understand and optimize the flow of carbon through the biosynthetic pathways to maximize the incorporation of the label into L-threonine. nih.gov

A significant challenge in precursor-based labeling is metabolic scrambling, where the isotopic label is distributed to unintended positions or other metabolites. researchgate.netresearchgate.net This can be mitigated by using genetically modified host strains or by adding specific unlabeled compounds to the culture medium to suppress competing metabolic pathways. researchgate.netcortecnet.com

Chemical Synthesis Methodologies for Specific L-Threonine-¹³C Isotopologues

Chemical synthesis provides a direct and precise route to L-Threonine-¹³C isotopologues that may be difficult or impossible to produce biosynthetically. capes.gov.brnih.gov These methods offer complete control over the position of the isotopic label.

Enantioselective synthesis is key to producing the biologically active L-isomer of threonine. One established method involves the reaction of an anion of a bislactimether of cyclo-(D-Val-Gly) with a ¹³C-labeled electrophile. capes.gov.br For example, to produce [3,4-¹³C₂]-L-threonine, [¹³C₂]-acetaldehyde is used as the labeled starting material. capes.gov.brresearchgate.net This approach allows for the introduction of both stereocenters in a single step with high enantiomeric and diastereomeric excess. capes.gov.br

Another strategy involves the asymmetric synthesis starting from simpler, labeled precursors. For instance, L-2-[²H/¹H]-3-[²H] 4-[¹³C]-threonine has been synthesized in a multi-step process starting from ¹³C-labeled acetyl chloride. researchgate.net Such specific isotopologues are designed for advanced NMR experiments to study protein dynamics. researchgate.netresearchgate.net While powerful, chemical synthesis routes are often more expensive and labor-intensive than biosynthetic methods, typically yielding products on a gram scale. capes.gov.br

Optimization and Challenges in Large-Scale L-Threonine-¹³C Production

Scaling up the production of L-Threonine-¹³C, whether by fermentation or chemical synthesis, presents several challenges. The primary challenge is the high cost of the ¹³C-labeled starting materials, such as ¹³C-glucose or other enriched precursors. nih.gov Therefore, maximizing the yield and the efficiency of isotope incorporation is paramount.

In microbial fermentation , optimization focuses on:

Strain Stability : Ensuring the genetically engineered production strain remains stable over long fermentation periods.

Process Control : Precise control of fed-batch fermentation conditions (e.g., nutrient feeding rates, pH, oxygen) is critical to maintain high productivity and prevent the formation of byproducts. researchgate.net

Byproduct Accumulation : The accumulation of byproducts like other amino acids or organic acids can inhibit cell growth and reduce the final L-threonine titer. drpress.orgresearchgate.net Metabolic engineering aims to minimize these competing pathways. researchgate.net

Isotope Dilution : Minimizing dilution of the ¹³C label from endogenous unlabeled carbon sources within the cell.

In chemical synthesis , challenges include:

Reaction Yields : Maintaining high yields over multi-step syntheses is crucial for economic viability.

Stereochemical Control : Ensuring high enantiomeric and diastereomeric purity on a larger scale can be difficult.

Purification : The purification of the final labeled product from reaction byproducts and reagents can be complex.

Applications of L Threonine 13c in Metabolic Flux Analysis Mfa

Experimental Design and Execution for L-Threonine-¹³C Tracer Studies

The successful application of L-Threonine-¹³C in MFA hinges on a well-designed and executed experimental protocol. This involves careful consideration of the biological system, the specific research question, and the analytical methods to be employed.

In Vivo Isotope Tracing Protocols

In vivo isotope tracing with L-Threonine-¹³C allows for the study of metabolic fluxes within a whole organism, providing a physiologically relevant understanding of metabolism. These studies often involve the administration of the labeled amino acid to an animal model, followed by the collection of tissue and biofluid samples for analysis.

A typical in vivo protocol involves:

Tracer Administration: L-Threonine-¹³C is administered to the organism, often through intravenous infusion, to ensure a steady supply of the tracer and achieve isotopic steady state in the tissues of interest. nih.gov

Sample Collection: After a defined period, tissue samples (e.g., liver, muscle) and biofluids (e.g., blood plasma) are collected. nih.gov

Metabolite Extraction and Analysis: Metabolites, particularly protein-bound amino acids, are extracted from the collected samples. The isotopic enrichment of threonine and other amino acids is then determined using mass spectrometry.

Challenges in in vivo studies include achieving a uniform isotopic labeling across different tissues and accounting for the complex interplay of metabolic processes between various organs. nih.gov

In Vitro Cell and Organism Culture Labeling Strategies

In vitro studies using cell or organism cultures offer a more controlled environment to investigate metabolic pathways. These experiments are instrumental in dissecting cellular metabolism without the complexities of whole-body physiology.

A general workflow for in vitro labeling with L-Threonine-¹³C includes:

Culture Preparation: Cells or microorganisms are grown in a defined culture medium.

Labeling: The standard medium is replaced with a medium containing L-Threonine-¹³C as the tracer. For example, in a study of Chinese Hamster Ovary (CHO) cells, individual cultures were grown in media where a specific amino acid, such as threonine, was fully ¹³C-labeled. ambic.org

Harvesting and Quenching: After a sufficient incubation period to reach isotopic steady state, the cells are rapidly harvested and their metabolic activity is quenched, often using cold methanol (B129727) or other solvent mixtures.

Analysis: Intracellular metabolites and secreted by-products are extracted and their mass isotopomer distributions are analyzed.

In a study on CHO cells, spent media samples were collected after several days of culture with [U-¹³C]threonine and analyzed by GC-MS to identify and trace the metabolic fate of threonine. ambic.org

Quantification of Intracellular Metabolic Fluxes Utilizing L-Threonine-¹³C

The quantitative power of ¹³C-MFA is realized through the detailed analysis of mass isotopomer data and subsequent computational modeling.

Analysis of Proteinogenic Amino Acid Mass Isotopomer Distributions

Proteinogenic amino acids are ideal for MFA because their carbon backbones are derived from key intermediates in central carbon metabolism. The pattern of ¹³C incorporation into these amino acids provides a detailed history of the metabolic pathways their precursors have traversed. sci-hub.se

When L-Threonine-¹³C is used as a tracer, its carbon atoms can be tracked as they are incorporated into other amino acids or metabolic products. For instance, in a study investigating the metabolism of the parasite Echinococcus multilocularis, tracing of [U-¹³C]-L-Threonine led to the detection of ¹³C-labeling in glycine (B1666218), indicating the metabolic conversion of threonine.

The mass isotopomer distribution (MID) of an amino acid is the relative abundance of its different mass isotopomers (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled amino acid. This distribution is determined by mass spectrometry.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Glycine Derived from [U-¹³C₄]-L-Threonine

| Mass Isotopomer | Relative Abundance (%) |

| M+0 (Unlabeled) | 10 |

| M+1 | 25 |

| M+2 | 65 |

This table illustrates a hypothetical scenario where the majority of the glycine pool has incorporated two ¹³C atoms, providing a quantitative measure of the flux from threonine to glycine.

Computational Modeling and Data Interpretation in ¹³C-MFA

The final step in ¹³C-MFA is to use the measured MIDs to calculate the intracellular fluxes. This is achieved through computational modeling, where an iterative algorithm adjusts the flux values in the metabolic model to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model. researchgate.net

Several software packages, such as OpenFLUX, 13CFLUX2, and INCA, have been developed to perform these complex calculations. biorxiv.org These tools take as input the metabolic network, the tracer used (e.g., L-Threonine-¹³C), and the experimental MID data. The output is a detailed flux map that quantifies the rate of each reaction in the network.

For example, a study on Bacillus licheniformis used ¹³C-MFA to reveal a redistribution of metabolic fluxes that enhanced the production of poly-γ-glutamic acid. nih.gov While this study did not use L-Threonine as the primary tracer, it exemplifies how the principles of ¹³C-MFA are applied to understand and engineer microbial metabolism.

The interpretation of the resulting flux map can reveal key metabolic features, such as the activity of parallel pathways, the reversibility of reactions, and the cellular redox state. biorxiv.org

Elucidation of Specific Threonine Metabolic Pathways and Interconversions

The use of L-Threonine-¹³C is pivotal in dissecting the complex metabolic fate of threonine, an essential amino acid involved in numerous cellular processes. mdpi.com

Metabolic flux analysis using L-Threonine-¹³C allows for the precise measurement of the rates of threonine breakdown (catabolism) and synthesis (anabolism). creative-proteomics.comresearchgate.net In microorganisms like Escherichia coli, understanding these fluxes is crucial for optimizing the production of L-threonine. nih.gov Studies have shown that threonine catabolism can proceed through several pathways, primarily catalyzed by threonine dehydrogenase and threonine deaminase. creative-proteomics.commdpi.com The threonine dehydrogenase pathway leads to the formation of 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. creative-proteomics.commdpi.com The threonine deaminase pathway, on the other hand, converts threonine to α-ketobutyrate and ammonia. creative-proteomics.com

By tracing the distribution of ¹³C from labeled threonine, researchers can quantify the flux through each of these catabolic routes. researchgate.net For instance, in Clostridioides difficile, real-time NMR spectroscopy with [U-¹³C]threonine has revealed the dynamic use of four distinct threonine fermentation pathways to support cellular needs for energy and redox balance. nih.govresearchgate.net This level of detail is critical for understanding how pathogens adapt their metabolism to thrive in different environments. nih.gov

The anabolic flux, or the rate of threonine synthesis, can also be assessed. In industrial microbiology, MFA helps to identify bottlenecks in the L-threonine biosynthesis pathway and to engineer strains with improved production capabilities. nih.govfrontiersin.org

Table 1: Key Enzymes in Threonine Catabolism

| Enzyme | Pathway | Products |

| Threonine Dehydrogenase | Glycine-dependent | 2-amino-3-ketobutyrate |

| 2-amino-3-oxobutyrate CoA ligase | Glycine-dependent | Glycine, Acetyl-CoA |

| Threonine Deaminase | Glycine-independent | α-ketobutyrate, Ammonia |

| Threonine Aldolase | Glycine-dependent | Glycine, Acetaldehyde |

This table summarizes the primary enzymes involved in the breakdown of threonine and their respective products. Data sourced from creative-proteomics.commdpi.com.

L-Threonine is a significant precursor for the synthesis of other vital metabolites, most notably glycine. creative-proteomics.commdpi.com The catabolism of threonine via the threonine dehydrogenase pathway directly yields glycine. creative-proteomics.comnih.gov This connection is particularly important as glycine itself is a key player in one-carbon metabolism, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. creative-proteomics.com

Isotope tracing with L-Threonine-¹³C enables the quantification of the contribution of threonine to the glycine pool. researchgate.net Studies in rat liver mitochondria have demonstrated that the formation of glycine from L-threonine is highly dependent on the concentration of L-threonine, with glycine being the major product at lower concentrations. nih.gov

Furthermore, the acetyl-CoA produced from threonine catabolism can enter the tricarboxylic acid (TCA) cycle to generate energy or be used for the synthesis of lipids. creative-proteomics.comnih.gov The α-ketobutyrate from the deaminase pathway can be converted to propionyl-CoA, which also feeds into the TCA cycle. creative-proteomics.com In some microorganisms, threonine can be reduced to butyrate (B1204436). nih.gov Tracer studies with [U-¹³C]threonine have been instrumental in confirming these metabolic connections and quantifying the flow of carbon from threonine to these diverse metabolic endpoints. researchgate.netnih.gov

Table 2: Research Findings on Threonine as a Precursor

| Organism/System | L-Threonine-¹³C Tracer | Key Finding |

| Saccharomyces cerevisiae | ¹³C-labeled threonine | Quantified the flux of threonine catabolism contributing to propanol (B110389) synthesis. researchgate.net |

| Clostridioides difficile | [U-¹³C]threonine | Inferred the reduction of threonine to butyrate via the reductive leucine (B10760876) pathway. nih.govresearchgate.net |

| Rat Liver Mitochondria | L-threonine | Demonstrated that glycine is the major product of threonine catabolism at low concentrations. nih.gov |

This interactive table highlights key research findings from studies using L-Threonine-¹³C to trace its conversion into other metabolites.

Threonine Catabolism and Anabolism Flux Assessment

Impact of L-Threonine-13C Tracing on Understanding Cellular Metabolism

The application of L-Threonine-¹³C tracing extends beyond the elucidation of specific pathways, offering profound insights into the broader landscape of cellular metabolism, particularly in the context of disease and biotechnology. frontiersin.orgmdpi.com

Metabolic reprogramming is a hallmark of many diseases, including cancer. nih.govthno.orgmdpi.com Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. frontiersin.orgnih.gov L-Threonine-¹³C tracing is a valuable tool to investigate these changes. frontiersin.org

For instance, in certain cancers, there is an increased reliance on amino acids like threonine as alternative fuel sources. nih.gov The catabolism of threonine can provide acetyl-CoA to fuel the TCA cycle, supporting energy production and the synthesis of biomass. nih.gov By using ¹³C-labeled threonine, researchers can trace how cancer cells utilize this amino acid differently compared to healthy cells. frontiersin.orgmdpi.com This can reveal metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention. frontiersin.org Studies have identified that pathways such as glycine, serine, and threonine metabolism are among those altered in cancer, and ¹³C-tracing helps to quantify these changes. frontiersin.org

In the field of biotechnology, metabolic engineering aims to optimize microbial strains for the production of valuable chemicals, such as amino acids. nih.govdtu.dk L-threonine itself is an important feed additive produced by microbial fermentation, primarily using Escherichia coli and Corynebacterium glutamicum. nih.govresearchcommons.orgnih.gov

Metabolic flux analysis with L-Threonine-¹³C and other isotopic tracers is a cornerstone of systems metabolic engineering. nih.govmdpi.comnih.gov By quantifying the metabolic fluxes throughout the cellular network, researchers can identify rate-limiting steps and competing pathways that divert resources away from the desired product. osti.govnih.gov For example, MFA can reveal the distribution of carbon flow between the pentose (B10789219) phosphate (B84403) pathway and glycolysis, which is critical for providing the precursors and cofactors needed for threonine synthesis. nih.gov

This detailed understanding allows for the rational design of genetic modifications to enhance production. nih.govnih.gov Strategies may include overexpressing key enzymes in the threonine biosynthesis pathway, deleting genes of competing pathways, or optimizing cofactor availability. nih.govnih.gov The successful application of these strategies has led to the development of microbial strains capable of producing L-threonine at high yields and titers, making the industrial process more efficient and cost-effective. frontiersin.orgnih.gov

L Threonine 13c in Advanced Nuclear Magnetic Resonance Nmr Spectroscopy

Principles of 13C NMR in Biomolecular Structural and Dynamic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. rsc.org The fundamental principle of NMR lies in the magnetic properties of atomic nuclei with a non-zero spin, such as the 13C isotope. mpg.de When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local chemical environment of the nucleus, providing a unique fingerprint for each atom within a molecule. acs.orgnih.gov

In the context of biomolecular studies, 13C NMR offers several advantages. The larger chemical shift dispersion of 13C compared to 1H leads to better-resolved spectra, which is crucial for analyzing large and complex macromolecules like proteins. nih.govresearchgate.net Furthermore, 13C NMR allows for the direct observation of the carbon backbone and side chains of proteins, providing a wealth of information about their three-dimensional structure and conformational flexibility. rsc.orgd-nb.info

The study of molecular dynamics is another key area where 13C NMR excels. By measuring various relaxation parameters, such as spin-lattice (T1) and spin-spin (T2) relaxation times, researchers can probe motions occurring over a wide range of timescales, from picoseconds to seconds. rsc.org This information is vital for understanding protein function, as conformational changes and flexibility are often intimately linked to biological activity. nih.gov The use of 13C-labeled compounds, such as L-Threonine-13C, is essential for these studies, as it significantly enhances the sensitivity of the measurements and enables site-specific analysis. nih.gov

Selective Methyl Group Labeling with this compound for Protein NMR

The methyl groups of amino acid residues—Alanine, Valine, Leucine (B10760876), Isoleucine, Methionine, and Threonine—are particularly valuable probes in NMR studies of large proteins and protein complexes. Their rapid rotation leads to sharper NMR signals, and their strategic locations within protein structures provide insights into hydrophobic cores and interaction interfaces. unl.pt While robust methods for labeling the methyl groups of most of these amino acids have been established, the specific labeling of Threonine methyl groups with 13C has presented unique challenges. plos.org However, recent advancements in biosynthetic strategies have enabled the cost-effective production of L-[α-2H; β−2H;γ-13C]-Threonine, which can be directly incorporated into proteins during expression. plos.orgscienceopen.com

This selective labeling approach, where a 13CH3 group is introduced into a highly deuterated protein background, is a cornerstone of the methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) technique. plos.orgscienceopen.com Methyl-TROSY significantly reduces signal broadening caused by dipolar relaxation, leading to dramatically improved resolution and sensitivity in the NMR spectra of high molecular weight systems. plos.orgresearchgate.net

Enhanced Resolution and Sensitivity in NMR Studies of High Molecular Weight Protein Complexes

The application of this compound labeling has been instrumental in pushing the size limits of proteins and protein complexes that can be studied by solution NMR. plos.org In a landmark study, the 670 kDa proteasome core particle was successfully analyzed using this technique. plos.orgscienceopen.com By incorporating 2H,13CH3-Threonine, researchers were able to obtain high-quality 13C-1H correlation spectra, observing all expected signals from the threonine methyl groups. plos.orgscienceopen.com In contrast, when commercially available, uniformly 13C-labeled and fully protonated threonine was used, only a small fraction of the expected peaks were detectable due to significant line broadening. plos.org

The enhanced resolution and sensitivity afforded by selective Threonine-13C labeling stems from several factors. The deuteration of the protein minimizes dipolar broadening from surrounding protons, while the 13CH3 group itself benefits from the methyl-TROSY effect. plos.orgscienceopen.com This combination allows for the acquisition of high-quality spectra on very large and complex biological assemblies, opening up new avenues for studying their structure and function. nih.gov

Characterization of Protein Conformational Dynamics and Structure via this compound Probes

Threonine residues, and specifically their methyl groups, serve as excellent probes for protein structure and dynamics. plos.orgscienceopen.com Unlike other methyl-containing amino acids that are often buried in the protein core, threonine residues are more frequently found on the protein surface. plos.org This surface exposure makes them ideal reporters for studying protein-protein and protein-ligand interactions. plos.orgscienceopen.com

Furthermore, the unique hydrogen-bonding capability of the threonine side chain allows it to play crucial roles in protein stability and function. plos.org By monitoring the chemical shifts and relaxation properties of 13C-labeled threonine methyl groups, researchers can gain insights into conformational changes that occur upon ligand binding, protein folding, or allosteric regulation. nih.govscienceopen.com These dynamic processes, which are often invisible to other structural biology techniques like X-ray crystallography, are critical for a complete understanding of protein function. rsc.org

Probing Protein-Nucleic Acid Interactions Utilizing Threonine Methyl Probes

Threonine residues have a notably higher propensity to be located at the interfaces of protein-nucleic acid complexes compared to other methyl-containing amino acids. plos.orgscienceopen.comnih.gov This makes this compound an invaluable tool for studying the intricate interactions between proteins and DNA or RNA. researchgate.netnih.gov

By selectively labeling threonine methyl groups, researchers can use NMR to map the binding interface and characterize the conformational changes that occur upon complex formation. nih.govacs.org This information is crucial for understanding the mechanisms of gene regulation, DNA replication and repair, and other fundamental biological processes involving protein-nucleic acid recognition. The development of specific labeling schemes for threonine has complemented the existing repertoire of methyl-labeling techniques, providing a more complete picture of these vital interactions. researchgate.netnih.gov

13C NMR Metabolomics Applications Utilizing this compound (Natural Abundance and Enrichment)

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, heavily relies on analytical techniques like NMR spectroscopy. While 1H NMR is more common due to its higher sensitivity, 13C NMR offers distinct advantages, including a wider spectral dispersion and the ability to directly probe the carbon skeleton of metabolites. researchgate.netnih.gov

The use of 13C NMR in metabolomics can be approached in two ways: by analyzing the natural abundance of 13C (approximately 1.1%) or by using 13C-enriched precursors. nih.govnih.gov At natural abundance, high-quality 13C spectra can be obtained with specialized hardware, and statistical correlation methods can be used to identify metabolites in complex mixtures. nih.govacs.org In studies of synthetic metabolite mixtures, L-Threonine was successfully identified using this approach. nih.gov

Isotopic enrichment with compounds like this compound provides a powerful method for tracing metabolic pathways and quantifying metabolic fluxes. nih.gov By following the incorporation of the 13C label into various downstream metabolites, researchers can gain a dynamic view of cellular metabolism. This approach has been applied to study a wide range of biological systems, from cell cultures to whole organisms. nih.gov

Quantitative NMR Applications and Methodological Advancements with this compound

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of specific molecules in a sample. univ-nantes.fr 13C NMR, despite its lower intrinsic sensitivity compared to 1H NMR, can be a highly accurate and precise quantitative method, particularly when broadband decoupling is used to produce sharp, singlet peaks. mdpi.com

The development of novel NMR pulse sequences and isotope labeling strategies continues to advance the capabilities of quantitative 13C NMR. For instance, methods for measuring position-specific carbon isotope ratios with high precision have been developed, which have applications in fields ranging from food science to metabolic research. researchgate.netnih.gov The use of this compound as an internal standard or as a labeled tracer in these advanced quantitative methods allows for the accurate determination of metabolite concentrations and metabolic fluxes. nih.govuniv-nantes.fr

Recent advancements also include the development of 4D NMR experiments that provide even higher resolution for complex systems, and the application of hyperpolarization techniques to dramatically boost the sensitivity of 13C NMR, opening up new possibilities for studying low-concentration metabolites. researchgate.netacs.org

L Threonine 13c in High Resolution Mass Spectrometry Ms Techniques

Isotope Dilution Mass Spectrometry (IDMS) for Precise L-Threonine-13C Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a gold standard for the accurate quantification of metabolites. nist.gov This technique involves the addition of a known amount of an isotopically labeled internal standard, such as L-Threonine-13C4,15N, to a biological sample. acs.org By measuring the ratio of the labeled to the unlabeled analyte, precise and accurate concentration measurements can be achieved, minimizing the effects of sample loss during preparation and variations in instrument response. nist.govacs.org

In the context of L-Threonine, IDMS coupled with liquid chromatography (LC) or gas chromatography (GC) has been successfully employed for its quantification in various matrices. acs.org For instance, LC/IDMS has been used to determine the hGH content in sample solutions by quantifying the amino acids released after acid hydrolysis, including threonine. acs.org The use of "double exact matching" IDMS, where the same amount of labeled standard is added to both the sample and a calibration standard, further enhances the accuracy of quantification. acs.org This approach is critical for applications requiring high precision, such as the certification of analyte concentrations in Standard Reference Materials (SRMs). nist.gov

Table 1: Research Findings on this compound Quantification using IDMS

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is necessary to increase their volatility for GC analysis. oup.com

The use of this compound tracers in conjunction with GC-MS allows for the precise measurement of isotopic enrichment in complex biological samples like plasma and tissue extracts. capes.gov.brnih.gov This is crucial for studying metabolic fluxes and pathway activities in vivo. capes.gov.brnih.gov For instance, the constant infusion of L-[1-13C]threonine has been used to assess the fractional contributions of threonine to glycine (B1666218) and 2-ketobutyrate fluxes in pigs. capes.gov.brnih.gov The t-butyldimethylsilyl (TBDMS) derivatives of threonine and its metabolites are commonly used for GC-MS analysis, allowing for sensitive detection and quantification of their enrichment. nih.gov

A significant challenge in these studies is accurately measuring low levels of isotopic enrichment. mdpi.com Advanced data processing workflows have been developed to enhance the limit of quantification, enabling the detection of 13C enrichment below 1% with conventional GC-MS equipment. mdpi.com This has been demonstrated in studies tracking the catabolism of 13C-enriched bread in humans by analyzing the time-resolved enrichment of various plasma metabolites, including threonine. mdpi.com Furthermore, methods have been developed to simultaneously measure both 13C and 15N isotopic enrichments of threonine in a single GC-MS run, which is particularly useful in dual-isotope tracer studies. researchgate.net

GC-MS is instrumental in identifying and quantifying metabolites derived from this compound. Following the administration of a 13C-labeled threonine tracer, the label can be tracked as it is incorporated into various downstream metabolites. Comprehensive stable-isotope tracing studies using GC-MS have successfully identified numerous metabolic by-products of threonine and other amino acids in cell culture media. pnas.org This approach helps to elucidate the metabolic fate of threonine and identify potential metabolic bottlenecks or alternative pathways. pnas.org

For example, the conversion of threonine to glycine and 2-ketobutyrate has been quantitatively assessed using L-[1-13C]threonine and GC-MS analysis. capes.gov.br Derivatization of these metabolites, often as their TBDMS or N-trifluoroacetyl (TFA) isopropyl esters, is a critical step for their successful separation and detection by GC-MS. capes.gov.brnih.gov

Measurement of Isotopic Enrichment in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Tracing and Metabolite Profiling

LC-MS is a versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like amino acids and their metabolites without the need for derivatization. biorxiv.orgnih.gov

The use of this compound in LC-MS-based metabolomics allows for comprehensive tracing of its metabolic fate. pnas.orgnih.gov By culturing cells in media containing universally 13C-labeled amino acids, including L-Threonine, researchers can identify endogenously synthesized metabolites by the incorporation of 13C atoms. nih.gov This "deep labeling" approach, coupled with high-resolution LC-MS, enables the discovery of active metabolic pathways. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation technique in LC-MS for polar metabolites like amino acids. mdpi.com HILIC-MS/MS methods have been developed for the reliable and efficient analysis of a wide range of amino acids and related compounds in biological fluids such as human plasma. mdpi.com These methods often employ isotopically labeled internal standards, including 13C-labeled threonine, to ensure accurate quantification. mdpi.com

Table 2: Research Findings on LC-MS Applications with this compound

Tandem Mass Spectrometry (MS/MS) for Positional Isotope Information and Fragment Analysis

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. When used with 13C-labeled compounds, MS/MS can provide positional information about the location of the label within the molecule.

This capability is particularly valuable in metabolic flux analysis. By analyzing the fragmentation patterns of 13C-labeled metabolites, it is possible to deduce which carbon atoms from the original tracer molecule were incorporated into specific positions of the product molecule. This detailed positional isotopomer information offers significant advantages over traditional MS analysis for resolving complex metabolic pathways. oup.comnih.gov

Recent efforts have focused on compiling comprehensive libraries of MS/MS fragments for derivatized amino acids, such as their TBDMS derivatives. oup.comnih.gov These libraries, generated using high-resolution mass spectrometry and fully 13C-labeled standards, are crucial for the routine application of tandem MS data in metabolic flux quantification. oup.comnih.gov For example, a library of 129 precursor-product ion pairs for 13 proteinogenic amino acids has been established, with 30 fragments validated for use in 13C-metabolic flux analysis. nih.gov

Methodological Challenges and Recent Advancements in MS-Based this compound Analysis

Despite the power of MS-based techniques for this compound analysis, several methodological challenges remain. These include the need for derivatization in GC-MS, which can be time-consuming and introduce analytical variability. oup.com The presence of naturally occurring isotopes can interfere with the accurate measurement of low-level 13C enrichment, necessitating sophisticated data correction algorithms. mdpi.com Furthermore, the complexity of biological matrices can lead to ion suppression or enhancement effects in LC-MS, impacting quantification accuracy.

Recent advancements are continuously addressing these challenges. The development of new derivatization reagents and protocols aims to improve the efficiency and reproducibility of GC-MS analysis. researchgate.net In LC-MS, the use of advanced chromatographic techniques like HILIC and improved ionization sources enhances sensitivity and reduces matrix effects. mdpi.com The coupling of liquid chromatography with isotope ratio mass spectrometry (LC/IRMS) is an emerging technique for high-precision carbon isotope ratio analysis of underivatized amino acids, although it has its own set of analytical constraints. researchgate.net

The development of sophisticated software tools for data processing and analysis is also a key area of advancement. These tools facilitate the deconvolution of complex mass spectra, the correction for natural isotope abundance, and the accurate calculation of isotopic enrichment and metabolic fluxes. oup.commdpi.com

Investigating Protein Synthesis and Turnover with L Threonine 13c

Methodologies for Assessing De Novo Protein Synthesis Rates Utilizing L-Threonine-13C

The assessment of de novo protein synthesis, the creation of new proteins, can be accurately measured using L-Threonine labeled with carbon-13 (¹³C). This stable isotope acts as a tracer, allowing researchers to follow its incorporation into newly synthesized proteins. Methodologies vary depending on whether the study is conducted within a whole living organism (in vivo) or in a controlled laboratory setting using cells or tissues (in vitro).

In Vivo Whole-Body Protein Synthesis Studies

In vivo studies using this compound are crucial for understanding protein metabolism in the context of a complete physiological system. A common technique is the constant infusion of L-[1-¹³C]threonine into the bloodstream of the subject, be it animal models like pigs or human participants. capes.gov.brphysiology.orgcambridge.org This method allows for the determination of whole-body protein turnover by measuring the rate of appearance of the ¹³C label in expired carbon dioxide and its incorporation into proteins. physiology.orgcambridge.org

The principle behind this approach is that as the labeled threonine circulates, it is taken up by tissues and incorporated into newly synthesized proteins. By analyzing tissue and plasma samples, researchers can quantify the rate of protein synthesis. For instance, in studies with growing pigs, the continuous infusion of L-[1-¹³C]threonine has been used to estimate the contribution of the portal-drained viscera and the liver to threonine metabolism. cambridge.org

Key parameters measured in these studies often include the fractional synthesis rate (FSR), which represents the percentage of the protein pool that is synthesized per unit of time. The enrichment of this compound in tissue proteins and the precursor amino acid pool (typically plasma or intracellular free amino acids) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). capes.gov.brphysiology.org

Table 1: Example Data from In Vivo L-[1-¹³C]Threonine Infusion Study in Pigs

| Parameter | Value (Mean ± SE) | Reference |

| Fractional Contribution of Threonine to Glycine (B1666218) Flux (%) | 4.6 ± 0.7 | capes.gov.br |

| Fractional Contribution of Threonine to 2-Ketobutyrate Flux (%) | 7.1 ± 0.6 | capes.gov.br |

| Threonine Oxidation to CO₂ (μmol·kg⁻¹·h⁻¹) | 15 - 49 | physiology.org |

| Threonine Conversion to Glycine (μmol·kg⁻¹·h⁻¹) | 2.9 - 3.5 | physiology.org |

In Vitro Cell and Tissue Protein Synthesis Measurements

In vitro methodologies offer a more controlled environment to study specific cellular responses. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that can be adapted for use with this compound. In a typical SILAC experiment, cells are grown in a medium where the natural ("light") threonine is replaced with "heavy" this compound. oup.com After a period of incubation, newly synthesized proteins will incorporate the heavy threonine.

By comparing the proteomes of cells grown in heavy and light media using mass spectrometry, researchers can identify and quantify newly synthesized proteins. This approach has been instrumental in studying de novo protein synthesis under various conditions, such as in response to growth factors or during specific cellular processes like autophagy.

Another in vitro approach involves incubating isolated tissues or cells with this compound for a defined period. For example, studies on weanling pigs have utilized a continuously perfused gut loop model with an intraluminal flooding dose of labeled amino acids to measure the acute effects of luminal threonine availability on intestinal protein and mucin synthesis. researchgate.net This method allows for precise control over the nutrient environment and direct measurement of protein synthesis within a specific tissue.

Quantification of this compound Incorporation into Cellular Proteins

The extent of this compound incorporation into cellular proteins is a direct measure of protein synthesis. This quantification is typically achieved through mass spectrometry (MS). acs.org After exposing cells or tissues to this compound, proteins are extracted, hydrolyzed into their constituent amino acids, and then analyzed.

The ratio of labeled to unlabeled threonine is determined, providing a precise measure of the amount of new protein that has been synthesized. Gas chromatography-mass spectrometry (GC-MS) is a common method used for this analysis, where the amino acids are derivatized to make them volatile for separation and detection. capes.gov.br

Advanced proteomic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the identification and quantification of thousands of individual proteins from a complex mixture. acs.org In SILAC experiments, the mass difference between peptides containing "light" ¹²C-Threonine and "heavy" ¹³C-Threonine allows for their simultaneous detection and relative quantification.

Table 2: Illustrative Data on this compound Incorporation in Cell Culture

| Cell Line | Experimental Condition | This compound Incorporation into Total Protein (%) | Analytical Method |

| HeLa | Standard Culture | >95% after 5-6 doublings | LC-MS/MS |

| Yeast (S. cerevisiae) | Continuous Culture | Varies by strain and growth rate | GC-MS |

Dynamic Aspects of Protein Turnover and Degradation via this compound Tracing

Protein turnover is the dynamic balance between protein synthesis and protein degradation. This compound tracing provides a powerful means to investigate these interconnected processes. By combining measurements of protein synthesis (incorporation of the ¹³C label) with assessments of the decay of the labeled protein pool over time, researchers can determine protein degradation rates.

In pulse-chase experiments, cells are first "pulsed" with this compound for a specific duration to label newly synthesized proteins. The labeled medium is then replaced with a "chase" medium containing unlabeled threonine. By monitoring the decrease in the abundance of ¹³C-labeled proteins over time, the rate of protein degradation can be calculated.

Furthermore, tracing the metabolic fate of this compound can provide insights into catabolic pathways. For instance, the degradation of threonine can be followed by tracking the appearance of the ¹³C label in downstream metabolites such as glycine and acetyl-CoA. plos.org Studies in yeast have utilized dynamic ¹³C-labeling experiments with glucose as the labeled substrate to determine the specific turnover rates of several amino acids, including threonine, between proteins and the free amino acid pool. nih.govoup.com These studies have revealed significant differences in protein turnover rates between different yeast strains, highlighting the role of protein turnover in cellular energetics and phenotype. nih.govoup.com

Advanced Research Perspectives and Future Directions for L Threonine 13c

Integration of L-Threonine-13C Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Lipidomics)

The integration of data from multiple "omics" platforms offers a holistic view of biological systems, moving beyond the study of isolated components. nih.gov this compound tracing, a cornerstone of metabolomics and fluxomics, provides critical information on the activity of metabolic pathways. When combined with other omics data, it enables a more comprehensive understanding of cellular regulation.

By correlating metabolic flux data obtained from this compound with transcriptomic (gene expression) and proteomic (protein abundance) data, researchers can elucidate the regulatory mechanisms that control metabolic pathways. nih.gov For instance, an observed increase in the flux through a threonine-dependent pathway can be linked to the upregulation of genes encoding the relevant enzymes (transcriptomics) and a corresponding increase in the levels of those enzyme proteins (proteomics). nih.gov This multi-omics approach has been used to compare parent and mutant E. coli strains to understand the global regulatory mechanisms of L-threonine biosynthesis. nih.gov

Furthermore, integrated analyses can reveal how environmental stimuli, such as heat stress, impact cellular metabolism. Studies have combined metabolomics and transcriptomics to show how heat stress affects pathways involving amino acids like L-threonine in intestinal cells. mdpi.com Future research will likely focus on refining these integrative models to predict cellular responses to various stimuli or genetic modifications with greater accuracy. nih.govoup.com This involves using statistical and machine learning approaches to identify causal relationships between changes in gene expression, protein levels, and metabolic fluxes traced by this compound. nih.govbiorxiv.org

Development of Novel this compound Labeling Strategies and Advanced Isotopologues

The versatility of this compound as a tracer is greatly enhanced by the development of novel labeling strategies and a variety of isotopologues—molecules that differ only in their isotopic composition. Different labeling patterns allow researchers to probe specific aspects of metabolism and molecular structure. For example, L-Threonine can be labeled at a single carbon position (e.g., 1-¹³C) or uniformly across all four carbons (¹³C₄). isotope.comisotope.com Advanced variants may also include other stable isotopes like deuterium (B1214612) (D) or ¹⁵N. isotope.comisotope.com

A significant area of development is selective labeling, which is crucial for Nuclear Magnetic Resonance (NMR) studies of large proteins and protein complexes. chemie-brunschwig.ch Strategies have been developed to specifically label the methyl group of threonine, which provides a sensitive probe for studying protein dynamics and interactions. nih.govnih.gov One such technique uses [2-¹³C]-glycerol as a carbon source in E. coli expression systems to achieve specific labeling of the threonine methyl group. nih.gov

Researchers also focus on developing economical methods for producing these labeled compounds and on strategies to minimize "scrambling," where the ¹³C label is unintentionally transferred to other metabolites. nih.govethz.ch For instance, to ensure that labeled threonine is incorporated without scrambling into isoleucine (a downstream product), unlabeled precursors like 2-ketobutyric acid can be added to the growth medium. ethz.ch The development of these sophisticated labeling strategies is critical for pushing the boundaries of structural biology and metabolic analysis. chemie-brunschwig.ch

Table 1: Examples of this compound Isotopologues and Their Applications This is an interactive table. Click on the headers to sort.

| Isotopologue Name | Formula | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|

| L-Threonine (1-¹³C) | CH₃CH(OH)CH(NH₂)¹³COOH | 120.11 | Metabolism, Metabolomics, Proteomics, Biomolecular NMR isotope.com |

| L-Threonine (¹³C₄) | ¹³CH₃¹³CH (OH)¹³CH (NH₂) ¹³COOH | 123.09 | Metabolism, Metabolomics, Proteomics, Biomolecular NMR isotope.com |

| L-Threonine (¹³C₄, ¹⁵N) | ¹³CH₃¹³CH (OH)¹³CH (¹⁵NH₂ )¹³COOH | 124.08 | Metabolism, Metabolomics, Proteomics, Biomolecular NMR isotope.com |

| L-Threonine (4-¹³C, 2,3-D₂) | ¹³CH₃ CD(OH)CD(NH₂)COOH | 122.12 | Metabolism, Metabolomics, Proteomics, Biomolecular NMR isotope.com |

Emerging Applications of this compound in Systems Biology and Translational Biomedical Research

Systems biology aims to understand the complex interactions within biological systems by creating computational and mathematical models. researchgate.net this compound is a key tool in this field, as ¹³C-metabolic flux analysis (MFA) provides the quantitative data needed to build and validate these models. oup.comnih.gov By tracing the path of ¹³C atoms from threonine through various metabolic networks, researchers can map active pathways and quantify the rates of intracellular reactions. oup.com

The insights gained from these systems-level analyses have significant translational potential. In metabolic engineering, for example, a systems approach combining genomic information with flux analysis has been used to design genetically defined E. coli strains that overproduce L-threonine for industrial applications. nih.gov

In biomedical research, understanding the metabolic alterations in disease states opens doors for new therapeutic strategies. L-threonine metabolism is being investigated as a potential drug target for diseases like tuberculosis, where the pathways for its synthesis and degradation are essential for the pathogen. wikipedia.org Furthermore, recent studies have linked L-threonine to healthspan and aging. Research in C. elegans showed that L-threonine supplementation could extend healthspan by protecting against age-associated cellular damage, a finding with clear implications for human aging and longevity research. nih.gov These examples highlight how fundamental studies using this compound can be translated into practical applications in biotechnology and medicine.

Computational and Bioinformatic Advancements for Comprehensive this compound Data Analysis

The complexity of data generated from this compound tracing experiments necessitates sophisticated computational and bioinformatic tools for analysis and interpretation. The workflow begins with processing raw mass spectrometry data to correct for the natural abundance of isotopes, using software like Isocor. biorxiv.org Subsequently, specialized software, often utilizing platforms like MATLAB, is used to perform metabolic flux analysis (MFA) by fitting the experimental labeling data to a metabolic network model. nih.gov

Bioinformatic databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc are crucial for interpreting the labeling patterns observed in metabolites. oup.com These resources provide the established pathway maps against which experimental data can be compared to identify active metabolic routes. oup.com

A significant future direction lies in the application of machine learning to integrate this compound tracing data with other omics datasets. oup.combiorxiv.org Tree-based regression models and other machine learning techniques can be trained to predict changes in metabolite levels based on proteomic or transcriptomic data. oup.combiorxiv.org This approach can uncover novel and distant relationships between proteins and metabolites that are not obvious from known metabolic charts. biorxiv.org Such computational advancements are essential for extracting actionable biological insights from the vast and complex datasets generated in modern systems biology research.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing L-Threonine-<sup>13</sup>C with high isotopic purity, and how can contamination be minimized?

- Methodological Answer : Synthesis typically involves isotopic labeling via enzymatic or chemical methods, such as incorporating <sup>13</sup>C into the carboxyl or hydroxyl groups. Key steps include:

- Purification : Post-reaction washing with water to remove byproducts like diethylammonium chloride (common in amine-related syntheses) .

- Characterization : Use nuclear magnetic resonance (NMR) to verify <sup>13</sup>C incorporation and thin-layer chromatography (TLC) to assess purity. Ensure baseline separation of spots to confirm absence of unlabeled threonine .

- Isotopic Integrity : Employ mass spectrometry (MS) to quantify <sup>13</sup>C enrichment, focusing on molecular ion peaks (e.g., m/z shifts for [M+H]<sup>+</sup> ions) .

Q. How should researchers handle and store L-Threonine-<sup>13</sup>C to maintain stability and prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight containers at -20°C to prevent oxidation or moisture absorption, as recommended for isotopic analogs .

- Safety : Use personal protective equipment (PPE), including gloves and respiratory protection, to avoid inhalation of dust particles .

- Decomposition Risks : Avoid exposure to strong oxidizers, which may generate toxic gases (e.g., nitrogen oxides) under thermal stress .

Advanced Research Questions

Q. What experimental designs are optimal for tracking L-Threonine-<sup>13</sup>C incorporation into microbial or mammalian metabolic pathways?

- Methodological Answer :

- Isotopic Tracing : Use pulse-chase experiments with labeled media. For microbial systems, synchronize cultures to minimize metabolic phase variability.

- Analytical Workflow : Extract proteins, hydrolyze to amino acids, and analyze via liquid chromatography-mass spectrometry (LC-MS). Focus on <sup>13</sup>C enrichment in threonine residues, correcting for natural isotope abundance .

- Controls : Include unlabeled controls to distinguish background signals and validate isotopic dilution effects .

Q. How can researchers resolve discrepancies in <sup>13</sup>C enrichment data when using L-Threonine-<sup>13</sup>C in longitudinal studies?

- Methodological Answer :

- Data Validation : Replicate measurements across technical and biological triplicates. Use ANOVA to assess inter-experiment variability .

- Source Analysis : Check for batch-to-batch variability in labeled compound purity (e.g., via NMR/MS re-analysis) .

- Modeling : Apply kinetic flux models to account for metabolic dilution, especially in systems with high threonine turnover rates .

Q. What strategies ensure ethical and reproducible use of L-Threonine-<sup>13</sup>C in human cell line studies?

- Methodological Answer :

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for handling isotopic compounds, including waste disposal and exposure monitoring .

- Reproducibility : Document synthesis batches, storage conditions, and analytical parameters in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Transparency : Publish raw MS/NMR spectra and enrichment calculations in supplementary materials to enable independent verification .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses involving L-Threonine-<sup>13</sup>C?

- Methodological Answer :

- Feasibility : Assess isotope availability, cost, and analytical infrastructure (e.g., access to high-resolution MS) .

- Novelty : Target understudied pathways, such as threonine’s role in gut microbiota metabolism, to address literature gaps .

- Ethical : Justify isotopic use in biological systems by demonstrating minimal environmental impact (e.g., controlled disposal protocols) .

Q. What statistical approaches are recommended for analyzing time-resolved <sup>13</sup>C metabolic flux data?

- Methodological Answer :

- Time-Series Analysis : Use mixed-effects models to account for intra- and inter-sample variability.

- Flux Balance Analysis (FBA) : Integrate isotopic enrichment data with genome-scale metabolic models to predict pathway utilization .

- Software Tools : Leverage platforms like INCA (Isotopomer Network Compartmental Analysis) for <sup>13</sup>C metabolic flux modeling .

Data Management and Reporting

Q. How should researchers document and share datasets involving L-Threonine-<sup>13</sup>C to meet journal requirements?

- Methodological Answer :

- Deposition : Use repositories like Zenodo or MetaboLights for raw MS/NMR data, ensuring DOI assignment .

- Metadata : Include synthesis dates, isotopic purity certificates, and instrument calibration logs .

- Citation : Follow journal-specific guidelines (e.g., TrAC Trends in Analytical Chemistry’s Option C for data linking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.